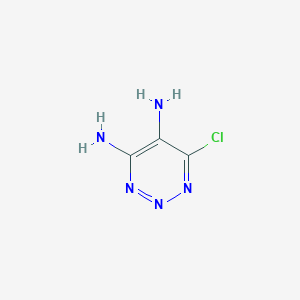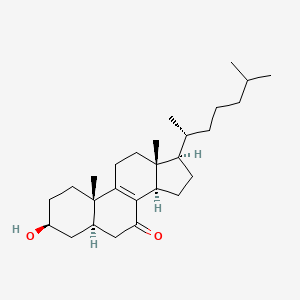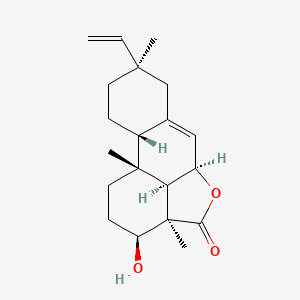
Neoglucobrassicin anion
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neoglucobrassicin(1-) is an indolylmethylglucosinolate that is the conjugate base of neoglucobrassicin, obtained by deprotonation of the sulfo group. It is a conjugate base of a neoglucobrassicin.
Aplicaciones Científicas De Investigación
1. Identification and Analysis in Plants
- Neoglucobrassicin is identified in various plants like Capparis spinosa and Brassica species. Advanced techniques like HPLC and mass spectral methods are used for its detection and analysis. These methods offer insights into its occurrence and distribution in plant species (Schraudolf, 1989), (Heaney & Fenwick, 1980).
2. Enhancement in Food Products
- Research has shown that treatments like methyl jasmonate can increase the levels of neoglucobrassicin in broccoli. This enhancement is retained even after cooking methods like boiling, steaming, or microwaving, suggesting potential health benefits in diet (Chiu, Matak, & Ku, 2020).
3. Isolation Techniques
- Improved isolation techniques for glucosinolates like neoglucobrassicin have been developed. These methods facilitate deeper studies into the naturally occurring compounds and their effects (Hanley, Heaney, & Fenwick, 1983).
4. Role in Plant Metabolism
- Studies have identified neoglucobrassicin in various tissues of plants like woad (Isatis tinctoria L.), suggesting its significance in plant metabolism and potential as an auxin precursor (Elliott & Stowe, 1971).
5. Transformation and Bioactive Compounds
- Research involving micellar electrokinetic capillary chromatography has examined the transformation of neoglucobrassicin into various bioactive compounds, including nitriles and ascorbigens, under different conditions. This highlights its potential role in health-related applications (Agerbirk, Olsen, & Sørensen, 1998).
6. Interaction with Microbiota
- A study in germfree and human microbiota-associated mice revealed that a significant portion of neoglucobrassicin is absorbed intact. This suggests the importance of understanding its interaction with gut microbiota for potential health benefits (Budnowski et al., 2015).
Propiedades
Fórmula molecular |
C17H21N2O10S2- |
|---|---|
Peso molecular |
477.5 g/mol |
Nombre IUPAC |
[(Z)-[2-(1-methoxyindol-3-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |
InChI |
InChI=1S/C17H22N2O10S2/c1-27-19-7-9(10-4-2-3-5-11(10)19)6-13(18-29-31(24,25)26)30-17-16(23)15(22)14(21)12(8-20)28-17/h2-5,7,12,14-17,20-23H,6,8H2,1H3,(H,24,25,26)/p-1/b18-13-/t12-,14-,15+,16-,17+/m1/s1 |
Clave InChI |
PKKMITFKYRCCOL-JMZFCNQTSA-M |
SMILES isomérico |
CON1C=C(C2=CC=CC=C21)C/C(=N/OS(=O)(=O)[O-])/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES |
CON1C=C(C2=CC=CC=C21)CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O |
SMILES canónico |
CON1C=C(C2=CC=CC=C21)CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(2S,3R,4R,5R,6R)-2-[(3R,4S,5R,6S)-5-[(2S,3R,4R,5S,6R)-3-acetamido-6-[[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-[[(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-4-oxohept-5-en-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1259297.png)

![1-[4-(3,3-Difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl)piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride](/img/structure/B1259300.png)


![3-(2-[(Z)-{3-(2-carboxyethyl)-5-[(Z)-(4-ethenyl-3-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)methyl]-4-methyl-2H-pyrrol-2-ylidene}methyl]-5-{(Z)-[(3E,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl}-4-methyl-1H-pyrrol-3-yl)propanoic acid](/img/structure/B1259305.png)
![(8R,9S,10S,13R,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1259308.png)




